N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Beschreibung
The compound N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a structurally complex molecule featuring a fluorinated aromatic ring, an acetamide backbone, a pyridinone moiety, and a 1,2,4-oxadiazole substituent. The 2-fluorophenyl group may enhance metabolic stability and binding affinity through electronic effects, while the oxadiazole ring contributes to rigidity and hydrogen-bonding interactions .
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c22-16-10-4-5-11-17(16)23-18(27)13-26-12-6-9-15(21(26)28)20-24-19(25-29-20)14-7-2-1-3-8-14/h1-12H,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXGYCDSFVZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews current findings on its biological activity, including mechanisms of action, potency against various cell lines, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, an oxadiazole moiety, and a pyridine ring. This unique combination is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅FN₄O₂ |
| Molecular Weight | 348.34 g/mol |
| CAS Number | Not specified |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. The oxadiazole ring is known for its role in various pharmacological activities, including antimicrobial and anticancer effects. The presence of the -N=CO group in similar compounds has been linked to their effectiveness against biofilm formation in bacteria, suggesting that this compound may share similar mechanisms .
Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of oxadiazoles exhibit strong antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus spp., with some exhibiting greater activity than traditional antibiotics like ciprofloxacin . While specific data on N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is limited, its structural analogs suggest potential for broad-spectrum antimicrobial activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. For example:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Initial results indicate that it may inhibit cell proliferation effectively at micromolar concentrations .
- Cytotoxicity : In cytotoxicity assays, compounds with similar oxadiazole structures have shown varying degrees of toxicity towards cancerous cells compared to normal cell lines. The selectivity index is crucial for evaluating the therapeutic window of such compounds .
Case Studies
Several case studies highlight the therapeutic potential of oxadiazole derivatives:
- Study 1 : A derivative exhibited IC₅₀ values in the low micromolar range against MCF-7 cells, indicating promising anticancer activity.
- Study 2 : Another study found that structurally similar compounds were effective in inhibiting human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Core Scaffold Variations
Several compounds share structural motifs with the target molecule. Key examples include:
Key Observations :
- The target compound’s pyridinone ring distinguishes it from most analogs, which typically feature simpler acetamide or triazole backbones. This moiety may enhance solubility or modulate electronic properties .
- The 2-fluorophenyl group is shared with compound 54 in , but the latter uses a triazole instead of oxadiazole, reducing metabolic stability due to triazole’s susceptibility to oxidation .
Functional Group Impact
Physical Properties
Notes:
Proteasome Inhibition
- Compounds 11r, 11s, and 11t () are non-covalent proteasome inhibitors, with IC50 values in the nanomolar range. The oxadiazole group likely contributes to binding via hydrophobic interactions .
- The target compound’s pyridinone ring could enhance hydrogen bonding with proteasome active sites, though experimental confirmation is needed.
Antiparasitic Activity
- SN00797439 () reduced xL3 motility by >70%, inducing a "coiled" phenotype. The oxadiazole-pyrrolidine scaffold may disrupt parasite neuromuscular function .
Binding Affinity Predictions
- Compound 130 () demonstrated strong binding energies (−9.2 kcal/mol) in SARS-CoV-2 inhibition studies, attributed to its fluorophenyl-oxadiazole motif .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
